molecular formula C12H11F3O3 B1398214 4-Ethoxy-3-(trifluoromethyl)cinnamic acid CAS No. 1206594-24-2

4-Ethoxy-3-(trifluoromethyl)cinnamic acid

Cat. No. B1398214
CAS RN: 1206594-24-2
M. Wt: 260.21 g/mol
InChI Key: WNOQTODUBHURAA-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-3-(trifluoromethyl)cinnamic acid is a chemical compound . It is used as a reagent in the synthesis of (poly)fluorinated neprilysin inhibitor . It is also applied in pesticides, medicines, dyes, and in functional materials preparation because of its excellent bioactive properties .


Synthesis Analysis

The synthesis of cinnamic acid derivatives, including 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, has been a subject of research. For instance, cinnamic acids have been used in the development of biobased plastics . The synthesis of these compounds involves various chemical reactions, including E-Z isomerization and [2+2] cycloaddition reactions .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-3-(trifluoromethyl)cinnamic acid consists of a cinnamic acid core with an ethoxy group at the 4-position and a trifluoromethyl group at the 3-position . The exact structure can be represented by the molecular formula C12H11F3O3 .


Chemical Reactions Analysis

Cinnamic acid derivatives, including 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, are known to undergo various chemical reactions. These include E-Z isomerization and [2+2] cycloaddition reactions . These reactions are crucial in the synthesis of biobased functional materials .


Physical And Chemical Properties Analysis

4-Ethoxy-3-(trifluoromethyl)cinnamic acid is a white to pale yellow crystalline powder . It has a molecular weight of 216.16 g/mol . The compound is not likely mobile in the environment due to its low water solubility .

Safety and Hazards

4-Ethoxy-3-(trifluoromethyl)cinnamic acid is used as a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation when handling this compound .

Future Directions

The use of cinnamic acid derivatives, including 4-Ethoxy-3-(trifluoromethyl)cinnamic acid, in the synthesis of biobased functional materials is a promising area of research . These compounds have unique properties that make them suitable for the development of new materials. Future research may focus on exploring these properties further and developing new applications for these compounds .

properties

IUPAC Name

(E)-3-[4-ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c1-2-18-10-5-3-8(4-6-11(16)17)7-9(10)12(13,14)15/h3-7H,2H2,1H3,(H,16,17)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOQTODUBHURAA-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-(trifluoromethyl)cinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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